Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction reactions can modify the functional groups on the aromatic ring .
Scientific Research Applications
Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is used in scientific research for its role as a building block in organic synthesis. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its fluorinated and brominated functional groups, which can enhance the biological activity and stability of the final compounds .
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate involves its interaction with various molecular targets through its functional groups. The bromine and fluorine atoms can participate in halogen bonding, while the ester group can undergo hydrolysis under certain conditions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: A simpler analog with a bromine atom on the benzene ring.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of the 2-chloro-4-fluorobenzyl group.
Uniqueness
Methyl 3-bromo-4-((2-chloro-4-fluorobenzyl)oxy)benzoate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Properties
Molecular Formula |
C15H11BrClFO3 |
---|---|
Molecular Weight |
373.60 g/mol |
IUPAC Name |
methyl 3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C15H11BrClFO3/c1-20-15(19)9-3-5-14(12(16)6-9)21-8-10-2-4-11(18)7-13(10)17/h2-7H,8H2,1H3 |
InChI Key |
YHFMKPBQTINNNS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)F)Cl)Br |
Origin of Product |
United States |
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